[Ethyl-(3-fluoro-benzyl)-amino]-acetic acid
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Overview
Description
[Ethyl-(3-fluoro-benzyl)-amino]-acetic acid is an organic compound that features a benzyl group substituted with a fluorine atom at the 3-position, an ethyl group, and an amino-acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Ethyl-(3-fluoro-benzyl)-amino]-acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzyl chloride, ethylamine, and glycine.
Nucleophilic Substitution: The 3-fluorobenzyl chloride undergoes nucleophilic substitution with ethylamine to form [Ethyl-(3-fluoro-benzyl)-amino] intermediate.
Amidation: The intermediate is then reacted with glycine under amidation conditions to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions such as:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to improve yield and purity.
Temperature and Pressure: Control of temperature and pressure to ensure efficient conversion and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
[Ethyl-(3-fluoro-benzyl)-amino]-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution Reagents: Nucleophiles such as amines, thiols, and alkoxides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, [Ethyl-(3-fluoro-benzyl)-amino]-acetic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. The presence of the fluorine atom can influence the compound’s interaction with biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Fluorinated compounds are known for their improved metabolic stability and bioavailability, which are desirable properties in drug candidates.
Industry
In the industrial sector, this compound is used in the development of new materials with enhanced properties
Mechanism of Action
The mechanism of action of [Ethyl-(3-fluoro-benzyl)-amino]-acetic acid involves its interaction with specific molecular targets. The fluorine atom can form strong hydrogen bonds and interact with enzyme active sites, influencing the compound’s biological activity. The amino-acetic acid moiety can also participate in various biochemical pathways, contributing to the compound’s overall effect.
Comparison with Similar Compounds
Similar Compounds
[Ethyl-(4-fluoro-benzyl)-amino]-acetic acid: Similar structure but with the fluorine atom at the 4-position.
[Methyl-(3-fluoro-benzyl)-amino]-acetic acid: Similar structure but with a methyl group instead of an ethyl group.
[Ethyl-(3-chloro-benzyl)-amino]-acetic acid: Similar structure but with a chlorine atom instead of a fluorine atom.
Uniqueness
The uniqueness of [Ethyl-(3-fluoro-benzyl)-amino]-acetic acid lies in the specific positioning of the fluorine atom at the 3-position, which can significantly influence its chemical reactivity and biological activity. The ethyl group also contributes to its distinct properties compared to similar compounds with different substituents.
Biological Activity
Ethyl-(3-fluoro-benzyl)-amino-acetic acid (EFBAA) is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
EFBAA is characterized by the presence of a fluorobenzyl group attached to an amino-acetic acid backbone. Its molecular formula is C11H12FNO2, and it exhibits both polar and hydrophobic characteristics due to the amino and aromatic groups.
The biological activity of EFBAA can be attributed to its interaction with various biological targets:
- Receptor Agonism : EFBAA may act as an agonist for specific receptors involved in metabolic regulation, similar to compounds like Fenofibrate which target PPARα (Peroxisome Proliferator-Activated Receptor Alpha) .
- Enzyme Inhibition : It has been suggested that EFBAA could inhibit enzymes involved in neurotransmitter metabolism, akin to the action of monoamine oxidase inhibitors (MAOIs) .
- Cell Signaling Modulation : The compound may influence intracellular signaling pathways that regulate inflammation and cellular proliferation, potentially providing therapeutic benefits in conditions such as diabetes and neurodegenerative diseases .
Antimicrobial Activity
Research indicates that EFBAA exhibits antimicrobial properties. In vitro studies have shown that derivatives of similar compounds demonstrate significant antibacterial activity against Gram-positive bacteria, suggesting potential applications in treating infections .
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the safety profile of EFBAA. For instance, compounds structurally related to EFBAA were tested against various cancer cell lines, revealing variable levels of cytotoxicity. While some derivatives exhibited low cytotoxicity (IC50 > 100 µM), others showed moderate effects (IC50 around 41.6 µM) against HepG2 cells .
Case Studies
- Diabetic Retinopathy Model : In a study examining the effects of compounds similar to EFBAA on diabetic retinopathy, systemic administration demonstrated a reduction in retinal vascular leakage in diabetic rats. This suggests a protective effect against vascular complications associated with diabetes .
- Neuroprotective Effects : Another study indicated that certain analogs could cross the blood-brain barrier and provide neuroprotective effects without significant toxicity, highlighting their potential for treating neurodegenerative disorders .
Comparative Analysis with Similar Compounds
Compound Name | Structure Type | Biological Activity | IC50 (µM) |
---|---|---|---|
EFBAA | Amino Acid Derivative | Antimicrobial, Neuroprotective | TBD |
Safinamide | Benzylamino Propanamide | MAO-B Inhibition, Neuroprotection | 30-60 |
Ralfinamide | Benzylamino Propanamide | Sodium Channel Blocker | TBD |
Properties
IUPAC Name |
2-[ethyl-[(3-fluorophenyl)methyl]amino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO2/c1-2-13(8-11(14)15)7-9-4-3-5-10(12)6-9/h3-6H,2,7-8H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJJWHGFODYRSJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC(=CC=C1)F)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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